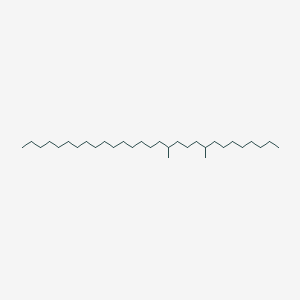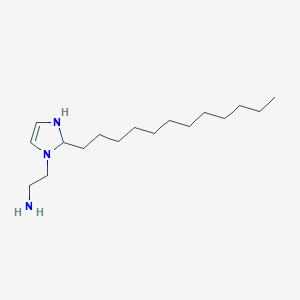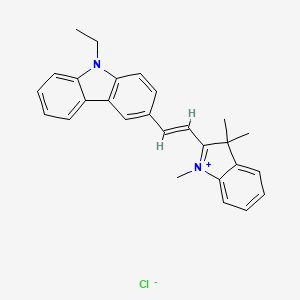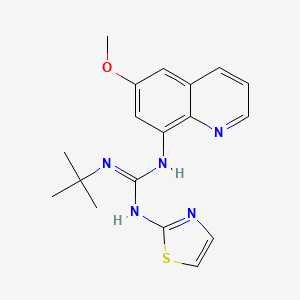
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling of the quinoline and thiazole moieties: This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base.
Formation of the guanidine group: This can be achieved by reacting the intermediate with a guanidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- can be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, this compound may be used as a probe to study enzyme activities or as a potential inhibitor of specific biological pathways.
Medicine
In medicine, guanidine derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry
In industrial applications, this compound may be used in the synthesis of advanced materials, such as polymers or as a catalyst in organic reactions.
作用機序
The mechanism of action of guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The quinoline and thiazole moieties may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The guanidine group, being highly basic, can interact with acidic residues in proteins, altering their function.
類似化合物との比較
Similar Compounds
- Guanidine, 1-tert-butyl-2-(quinolin-8-yl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(6-methoxyquinolin-8-yl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(quinolin-8-yl)-3-(thiazol-2-yl)-
Uniqueness
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- is unique due to the presence of the methoxy group on the quinoline ring, which may enhance its chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
72041-96-4 |
|---|---|
分子式 |
C18H21N5OS |
分子量 |
355.5 g/mol |
IUPAC名 |
2-tert-butyl-1-(6-methoxyquinolin-8-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H21N5OS/c1-18(2,3)23-16(22-17-20-8-9-25-17)21-14-11-13(24-4)10-12-6-5-7-19-15(12)14/h5-11H,1-4H3,(H2,20,21,22,23) |
InChIキー |
ADNKXOLIUCYXMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=C(NC1=C2C(=CC(=C1)OC)C=CC=N2)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
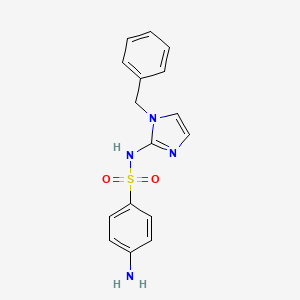
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
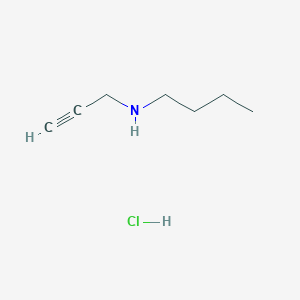
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
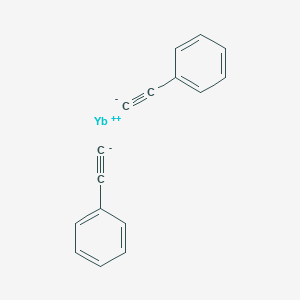

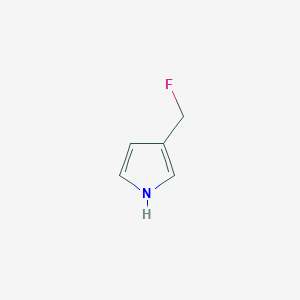
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
